molecular formula C17H12ClNO2S B585176 (Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one CAS No. 1272519-89-7

(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one

Cat. No. B585176
CAS RN: 1272519-89-7
M. Wt: 329.798
InChI Key: BYPSEBXZQCBFIP-GDNBJRDFSA-N
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Description

“(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one” is a compound with the molecular formula C17H12ClNO2S and a molecular weight of 329.798 . It is used for research and development purposes.


Synthesis Analysis

While specific synthesis methods for this compound were not found in the search results, similar compounds are often synthesized by reacting appropriate precursors in suitable solvents . For example, (E)-2-(3-Hydroxy-4-Methoxybenzylidene)hydrazinecarbothioamide was synthesized by reacting thiosemicarbazide with 2-hydroxy-3-methoxybenzaldehyde in dry ethanol .


Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated using spectroscopic techniques (FT-IR, 1H NMR, and 13C NMR) and single crystal X-ray diffraction . A detailed analysis of the intermolecular interactions can be performed based on the Hirshfeld surfaces and their associated two-dimensional fingerprint plots .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (329.798) and molecular formula (C17H12ClNO2S) . Further properties like linear polarizability, third-order nonlinear optical (NLO) polarizability, total and partial density of states, and UV visible spectrum can be calculated through quantum chemical calculations .

Scientific Research Applications

  • Inhibition of 5-Lipoxygenase (5-LO)

    This compound has been identified as a potent direct 5-LO inhibitor, showing high efficacy in both intact polymorphonuclear leukocytes and a cell-free system. Its potential for treating inflammatory and allergic diseases, as well as certain types of cancer, has been noted (Hofmann et al., 2011).

  • Molecular Docking Studies on Cancer Proteins

    Research involving similar thiazolone derivatives has been conducted to understand their interaction with cancer proteins. This includes detailed molecular structure analysis, vibrational spectra studies, and molecular docking studies targeting specific cancer proteins, suggesting potential applications in cancer research (Shanmugapriya et al., 2022).

  • Antimicrobial and Anticancer Potential

    A related thiazol-4-one derivative demonstrated significant antimicrobial activity against a variety of bacteria and yeasts. This suggests potential applications in developing new antimicrobial agents (Sydorenko et al., 2022).

  • Lipase and α-Glucosidase Inhibition

    Some novel heterocyclic compounds derived from a related thiazolone have shown notable inhibition of lipase and α-glucosidase enzymes. This indicates potential applications in treating metabolic disorders (Bekircan et al., 2015).

  • Synthesis and Characterization in Medicinal Chemistry

    The synthesis and characterization of S-alkylated and Mannich bases carrying the thiazolidin-4-one moiety, related to the compound , have been studied. These compounds have implications in medicinal chemistry for the development of new drugs (Khalifa et al., 2015).

  • Anticancer Evaluation and QSAR Studies

    A novel series of 4-thiazolidinone derivatives has been synthesized and evaluated for in vitro antimicrobial and anticancer potentials. QSAR studies indicated the importance of various molecular parameters in describing the activity of these compounds (Deep et al., 2016).

  • Photophysical Behavior in RNA Aptamer Illumination

    The compound's derivatives have been used in studying the photophysical behavior of fluorogenic molecules that bind to the Spinach RNA aptamer. This has implications in RNA imaging (Santra et al., 2019).

properties

IUPAC Name

(5Z)-2-(4-chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S/c1-21-14-8-2-11(3-9-14)10-15-16(20)19-17(22-15)12-4-6-13(18)7-5-12/h2-10H,1H3/b15-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPSEBXZQCBFIP-GDNBJRDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)N=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10677146
Record name (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(4-Chlorophenyl)-5-(4-methoxybenzylidene)-5H-thiazol-4-one

CAS RN

1272519-89-7
Record name (5Z)-2-(4-Chlorophenyl)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazol-4(5H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10677146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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